
Eddp-D3 perchlorate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Eddp-D3 perchlorate is synthesized by incorporating deuterium atoms into the Eddp molecule. The synthesis involves the reaction of methadone with deuterated reagents under controlled conditions to produce the deuterated metabolite . The final product is then purified and converted into its perchlorate salt form for stability and ease of use in analytical applications .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes the use of high-purity deuterated reagents and advanced purification techniques such as high-performance liquid chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Eddp-D3 perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: This compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of Eddp-D3, while reduction can produce various reduced derivatives .
Scientific Research Applications
Eddp-D3 perchlorate has several scientific research applications, including:
Forensic Analysis: Used in forensic toxicology to detect methadone and its metabolites in biological samples such as urine and hair.
Clinical Toxicology: Employed in clinical settings to monitor methadone compliance in patients undergoing opioid dependency treatment.
Analytical Chemistry: Utilized as an internal standard in gas chromatography and liquid chromatography for accurate quantification of methadone and its metabolites.
Pharmacokinetics: Studied to understand the metabolism and excretion of methadone in the human body.
Mechanism of Action
Eddp-D3 perchlorate exerts its effects by serving as a stable-labeled internal standard in analytical methods. It does not have a direct pharmacological effect but is crucial for accurate measurement and monitoring of methadone levels in biological samples. The molecular targets and pathways involved are primarily related to its role in analytical chemistry rather than biological activity .
Comparison with Similar Compounds
Similar Compounds
Eddp: The non-deuterated form of Eddp-D3, also a major metabolite of methadone.
Methadone: The parent compound from which Eddp and Eddp-D3 are derived.
Eddp perchlorate: The perchlorate salt form of the non-deuterated Eddp.
Uniqueness
Eddp-D3 perchlorate is unique due to the incorporation of deuterium atoms, which makes it a stable-labeled internal standard. This stability is essential for accurate and reliable analytical measurements, distinguishing it from its non-deuterated counterparts .
Biological Activity
Eddp-D3 perchlorate, chemically known as 2-(2,2,2-trideuteroethyl)-1,5-dimethyl-3,3-diphenylpyrrolidinium perchlorate, is a deuterated form of the metabolite EDDP (2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine) derived from methadone. This compound is primarily studied for its role in the metabolism of methadone and its implications in clinical toxicology and forensic analysis.
Overview of Biological Activity
This compound is crucial in understanding the pharmacokinetics of methadone. Methadone is metabolized in the liver primarily by cytochrome P450 enzymes CYP3A4 and CYP2B6 through N-demethylation to form EDDP. The biological activity of this compound can be summarized as follows:
- Metabolic Pathway : It acts as a significant metabolite of methadone, influencing its pharmacological effects and toxicity.
- Enzyme Interactions : Eddp-D3 interacts with CYP3A4 and CYP2B6, affecting the metabolism rate of methadone and potentially altering drug interactions and efficacy .
- Clinical Relevance : Its detection in biological samples is essential for monitoring methadone therapy in patients with opioid dependency .
Target Enzymes
This compound primarily targets cytochrome P450 enzymes, which are vital for drug metabolism. The interaction with these enzymes leads to:
- N-Demethylation of Methadone : Conversion of methadone into EDDP through enzymatic activity.
- Alteration in Gene Expression : Changes in the expression levels of genes associated with drug metabolism pathways.
This compound exhibits several biochemical properties that are critical for its function:
- Stability : It remains stable at -20°C when stored in methanol as pyrrolinium.
- Cellular Effects : Influences cellular processes related to drug metabolism and excretion, impacting cell signaling pathways involving opioid receptors.
Case Studies
Recent studies have highlighted the importance of this compound in various contexts:
- Forensic Toxicology : Used as a reference standard for detecting methadone and its metabolites in urine and hair samples.
- Clinical Settings : Monitored to ensure compliance in patients undergoing treatment for opioid addiction, demonstrating its utility in clinical toxicology .
Table 1: Comparison of this compound with Other Metabolites
Compound | CAS Number | Role in Methadone Metabolism | Enzyme Interaction |
---|---|---|---|
This compound | 136765-23-6 | Major metabolite | CYP3A4, CYP2B6 |
EDDP | 300-06-5 | Inactive metabolite | CYP3A4, CYP2B6 |
Methadone | 76-99-5 | Parent compound | CYP3A4, CYP2B6 |
Q & A
Q. What analytical methodologies are recommended for detecting and quantifying EDDP-D3 perchlorate in complex biological matrices?
Answer:
this compound, a deuterated internal standard, is critical for isotope dilution mass spectrometry (IDMS) to enhance precision in perchlorate quantification. Key steps include:
- Liquid Chromatography/Mass Spectrometry (LC/MS): Use selective ion monitoring (SIM) at m/z 83 (ClO₃⁻ fragment) and m/z 85 (isotopic confirmation) to avoid sulfate interference .
- Isotopic Ratio Validation: Confirm perchlorate identity using the natural ³⁵Cl/³⁷Cl isotopic ratio (3.0655) to distinguish from interfering compounds .
- Internal Standard Calibration: Isotopically labeled this compound compensates for matrix effects and instrument variability. Practical quantitation limits (PQLs) should be established for aqueous, soil, and biota samples .
Q. How does this compound facilitate mechanistic studies of thyroid disruption in model organisms?
Answer:
this compound is used to trace perchlorate’s inhibition of iodide uptake in thyroid studies. Key applications include:
- Dose-Response Analysis: Chronic exposure experiments (e.g., 10–100 ppm in stickleback fish) reveal non-monotonic thyroid hormone (T3/T4) responses, suggesting compensatory thyroid follicle hyperplasia .
- Gonadal Development: Advanced spermatogenic stages and ovarian follicle counts in exposed organisms are measured to assess endocrine disruption independent of gross morphological changes .
- Oxidative Stress Markers: In C. elegans, this compound exposure correlates with reduced lifespan, body length, and altered ROS/SOD/CAT activity, indicating oxidative damage pathways .
Q. What experimental design considerations are critical when reconciling contradictory data on perchlorate’s ecotoxicological effects?
Answer:
Conflicting results (e.g., thyroid hormone levels vs. morphological effects) require:
- Nonlinear Dose Modeling: Address non-monotonic responses (e.g., higher T4 at low doses but inhibition at high doses) using hormetic models .
- Species-Specific Sensitivity: Compare C. elegans (growth retardation at 1 ppm) vs. stickleback (no morphological changes ≤100 ppm) to identify critical thresholds.
- Confounding Factors: Control for dietary iodine intake in mammalian studies, as perchlorate’s inhibition of iodide uptake is iodine-dependent .
Q. How can researchers address controversies in perchlorate risk assessment derived from regulatory and academic studies?
Answer:
Discrepancies between EPA and NAS-derived reference doses (RfD) stem from:
- Adversity Criteria: NAS classified iodide uptake inhibition as “nonadverse,” while EPA deemed it a precursor to hypothyroidism .
- Uncertainty Factors: NAS applied a lower uncertainty factor (10 vs. EPA’s 30), ignoring sensitive subpopulations (e.g., pregnant women, infants) .
- Compensatory Mechanisms: Thyroid hyperplasia in chronic exposure models may mask early-stage toxicity, requiring longitudinal biomarker tracking .
Q. What advanced techniques are used to study perchlorate’s environmental persistence and bioaccumulation?
Answer:
- Isotope-Labeled Tracers: this compound quantifies bioaccumulation factors (BAFs) in crops like lettuce, which concentrate perchlorate 5–40× from irrigation water .
- Soil-Water Partitioning: Measure Kd values under varying redox conditions to predict groundwater contamination .
- Debris Impact Modeling: For aerospace applications, simulate perchlorate debris deposition in confined aquatic systems using site-specific hydrodynamic data .
Q. How should researchers design studies to evaluate perchlorate’s interaction with co-contaminants (e.g., nitrate, heavy metals)?
Answer:
- Additive/Synergistic Effects: Use factorial designs to test perchlorate + nitrate mixtures on iodide uptake inhibition in thyroid cell lines .
- Oxidative Stress Pathways: Co-exposure studies with arsenic or cadmium in C. elegans quantify MDA/GSH levels to assess combined oxidative damage .
- Statistical Power: Account for heterogeneous variance in multi-stressor experiments using mixed-effects models .
Properties
IUPAC Name |
1,2-dimethyl-4,4-diphenyl-5-(2,2,2-trideuterioethyl)-2,3-dihydropyrrol-1-ium;perchlorate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N.ClHO4/c1-4-19-20(15-16(2)21(19)3,17-11-7-5-8-12-17)18-13-9-6-10-14-18;2-1(3,4)5/h5-14,16H,4,15H2,1-3H3;(H,2,3,4,5)/q+1;/p-1/i1D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FICCBMGBBWWZRF-NIIDSAIPSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=[N+](C(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C)C.[O-]Cl(=O)(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC1=[N+](C(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C)C.[O-]Cl(=O)(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301016148 | |
Record name | EDDP-D3 Perchlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301016148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136765-23-6 | |
Record name | EDDP-D3 Perchlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301016148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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